Benzaldehyde, 2,3-dimethoxy-, oxime

Description

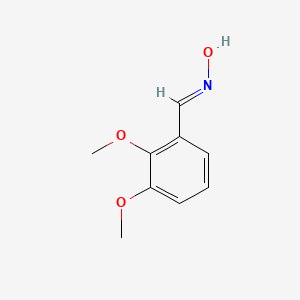

2,3-Dimethoxybenzaldoxime (CAS: 5470-95-1) is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. Structurally, it consists of a benzaldehyde backbone substituted with methoxy groups at the 2- and 3-positions, along with an oxime functional group (-CH=N-OH) at the aldehyde position. Key physicochemical properties include a melting point of 98–100°C, boiling point of 293.1°C (at 760 mmHg), and a density of 1.11 g/cm³ . It is typically stored at room temperature and exhibits moderate volatility, with a vapor pressure of 0.000802 mmHg at 25°C .

The compound is synthesized from N-benzylhydroxylamine hydrochloride as an upstream precursor . Safety data indicate that it poses risks of irritation to the eyes, respiratory system, and skin (Risk Codes: 36/37/38) and requires protective equipment during handling .

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(6-10-11)9(8)13-2/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAIQNACVNFHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293332 | |

| Record name | Benzaldehyde, 2,3-dimethoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-95-1 | |

| Record name | Benzaldehyde, 2,3-dimethoxy-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,3-dimethoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxybenzaldoxime can be synthesized from 2,3-dimethoxybenzaldehyde through an oximation reaction. The process involves the reaction of 2,3-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: While specific industrial production methods for 2,3-dimethoxybenzaldoxime are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxybenzaldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines or other reduced derivatives.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzaldoxime derivatives.

Scientific Research Applications

2,3-Dimethoxybenzaldoxime has several applications in scientific research:

Chemistry: It is used as a protecting group in organic synthesis to control reaction pathways and prevent unwanted side reactions.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals with antimicrobial and antioxidant properties.

Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2,3-dimethoxybenzaldoxime involves its ability to interact with various molecular targets through its functional groups. The methoxy and oxime groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Notes:

- 2,3-Dimethoxybenzaldoxime is the most well-characterized isomer, with explicit data on volatility and phase transitions .

- 2,6-Dimethoxybenzaldoxime is listed in commercial catalogs (e.g., Alfa Aesar) with 99% purity, indicating its availability for synthetic applications .

Reactivity and Functional Differences

Biological Activity

2,3-Dimethoxybenzaldoxime is an organic compound characterized by the presence of a benzene ring substituted with two methoxy groups and an oxime functional group. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities. This article provides a detailed overview of the biological activity of 2,3-Dimethoxybenzaldoxime, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2,3-Dimethoxybenzaldoxime can be described as follows:

- Molecular Formula : C9H11N1O3

- Molecular Weight : 181.19 g/mol

- Structural Features :

- Two methoxy groups (-OCH₃) at the 2 and 3 positions.

- An oxime group (-C=N-OH) attached to the carbonyl carbon.

The biological activity of 2,3-Dimethoxybenzaldoxime is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxime group can form stable complexes with metal ions, influencing several biochemical pathways. Additionally, the compound's redox properties may allow it to participate in oxidative stress-related processes.

Antimicrobial Properties

Research has indicated that 2,3-Dimethoxybenzaldoxime exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activity

The compound has been shown to possess significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Nematicidal Activity

In agricultural applications, 2,3-Dimethoxybenzaldoxime has been investigated for its nematicidal properties against root-knot nematodes such as Meloidogyne incognita. However, studies suggest that while it may have some activity, it is not as potent as other volatile organic compounds tested in similar contexts .

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various oxime derivatives found that 2,3-Dimethoxybenzaldoxime showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Antioxidant Evaluation : In vitro assays measuring the ability of the compound to inhibit lipid peroxidation indicated that 2,3-Dimethoxybenzaldoxime significantly reduced malondialdehyde (MDA) levels in treated cells, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

- Nematicidal Activity Assessment : In a comparative study on various volatile organic compounds for their nematicidal effects against Meloidogyne incognita, 2,3-Dimethoxybenzaldoxime was noted to have limited effectiveness compared to stronger agents like 2-isobutyl-3-methylpyrazine .

Data Table: Biological Activities of 2,3-Dimethoxybenzaldoxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.